molecular formula C9H6Cl4O2 B6325517 2,3,4,5-Tetrachlorobenzoic acid ethyl ester, 97% CAS No. 119321-79-8

2,3,4,5-Tetrachlorobenzoic acid ethyl ester, 97%

Cat. No. B6325517
CAS RN: 119321-79-8
M. Wt: 287.9 g/mol
InChI Key: CYCSEUOBCDMNHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for 2,3,4,5-Tetrachlorobenzoic acid ethyl ester were not found, it’s worth noting that β-keto esters, a related group of compounds, can be synthesized through transesterification . This process involves the reaction of an ester with an alcohol in the presence of a catalyst . The transesterification of β-keto esters is a useful transformation in organic synthesis and has applications in the synthesis of pharmaceutical compounds and biodiesel production .


Molecular Structure Analysis

The molecular structure of 2,3,4,5-Tetrachlorobenzoic acid ethyl ester consists of a benzoic acid core with four chlorine atoms and an ethyl ester group. The presence of the chlorine atoms makes the molecule highly electronegative, which can influence its reactivity and interactions with other molecules.


Chemical Reactions Analysis

As a member of the ester family, 2,3,4,5-Tetrachlorobenzoic acid ethyl ester can undergo reactions typical of esters, such as hydrolysis and transesterification . In the case of β-keto esters, transesterification reactions are often selective and can proceed via an enol intermediate or the formation of an acylketene intermediate .

properties

IUPAC Name

ethyl 2,3,4,5-tetrachlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl4O2/c1-2-15-9(14)4-3-5(10)7(12)8(13)6(4)11/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCSEUOBCDMNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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